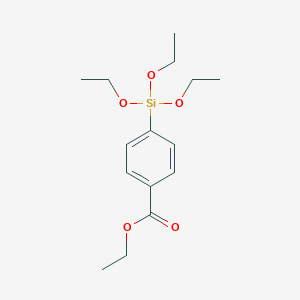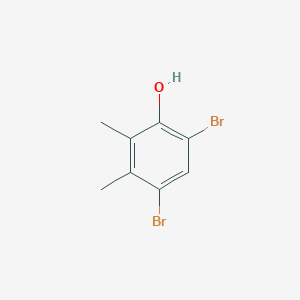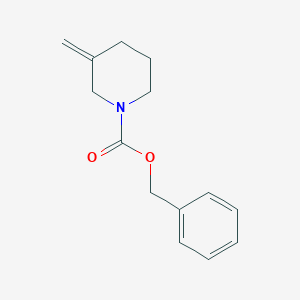
1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide is a chemical compound with the molecular formula C5H10O4S. It is a colorless liquid that plays a significant role in various industrial and scientific applications. This compound is known for its unique structure, which includes a dioxathiolane ring with a propyl group and two dioxide groups.
Vorbereitungsmethoden
The synthesis of 1,3,2-dioxathiolane, 4-propyl-, 2,2-dioxide typically involves the reaction of 1,2-pentanediol with sulfur dioxide. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
Reaction Setup: The reaction is set up in a suitable solvent, such as dichloromethane, under an inert atmosphere.
Addition of Reagents: 1,2-pentanediol is added to the reaction mixture, followed by the slow addition of sulfur dioxide.
Reaction Conditions: The reaction is maintained at a low temperature (around 0-5°C) to control the exothermic nature of the reaction.
Purification: The product is purified using standard techniques such as distillation or recrystallization to obtain the desired compound with high purity
Analyse Chemischer Reaktionen
1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the dioxide groups to sulfide groups using reducing agents like lithium aluminum hydride.
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to form the corresponding diol and sulfur dioxide
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Battery Technology: The compound is used as an electrolyte additive in lithium-ion batteries to improve their performance and lifespan.
Material Science: It is employed in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Biological Studies: The compound is used in biochemical research to study enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of 1,3,2-dioxathiolane, 4-propyl-, 2,2-dioxide involves its interaction with molecular targets through its reactive functional groups. In battery applications, the compound modifies the solvation structure of lithium ions, optimizing the solid-electrolyte interphase (SEI) and reducing the energy barrier for lithium deposition . This results in improved battery performance and reduced formation of "dead lithium" .
Vergleich Mit ähnlichen Verbindungen
1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide can be compared with other similar compounds such as:
Ethylene Sulfate: Similar in structure but lacks the propyl group, making it less versatile in certain applications.
Vinylene Carbonate: Used as an electrolyte additive in batteries but has different electrochemical properties.
1,3,2-Dioxathiolane, 2,2-dioxide: Lacks the propyl group, which affects its reactivity and application scope.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
4-propyl-1,3,2-dioxathiolane 2,2-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-2-3-5-4-8-10(6,7)9-5/h5H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTRGXMFFGBWFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COS(=O)(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476327 |
Source


|
| Record name | 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165108-64-5 |
Source


|
| Record name | 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid](/img/structure/B190082.png)
![6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B190083.png)



![3-Chloro-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B190092.png)





